molecular formula C28H28FN7O B11272380 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone

Cat. No.: B11272380
M. Wt: 497.6 g/mol
InChI Key: HUOJCKGZKDALCZ-UHFFFAOYSA-N
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Description

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl and 4-fluorophenylpiperazino groups. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine derivatives, such as:

  • 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-chlorophenyl)piperazino]-1-propanone
  • 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-methylphenyl)piperazino]-1-propanone

Uniqueness

What sets 3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the 4-fluorophenyl group, for example, could enhance its binding affinity to certain targets or improve its stability.

Properties

Molecular Formula

C28H28FN7O

Molecular Weight

497.6 g/mol

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C28H28FN7O/c1-19-3-4-21(17-20(19)2)24-18-25-28-31-30-26(35(28)15-16-36(25)32-24)9-10-27(37)34-13-11-33(12-14-34)23-7-5-22(29)6-8-23/h3-8,15-18H,9-14H2,1-2H3

InChI Key

HUOJCKGZKDALCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C

Origin of Product

United States

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